

# 5-Methylpyrimidin-4(5H)-one chemical properties and structure

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## Compound of Interest

Compound Name: 5-Methylpyrimidin-4(5H)-one

Cat. No.: B15538269

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## 5-Methylpyrimidin-4(5H)-one: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, structure, and available experimental data for **5-Methylpyrimidin-4(5H)-one**, a heterocyclic organic compound of interest in medicinal chemistry and drug development. Due to its structural similarity to naturally occurring pyrimidines, this molecule and its derivatives are explored for various biological activities.

### Core Chemical Properties and Structure

**5-Methylpyrimidin-4(5H)-one** is a pyrimidine derivative with a methyl group at the 5-position and a ketone group at the 4-position. It exists in tautomeric equilibrium with its enol form, 4-Hydroxy-5-methylpyrimidine. The predominant tautomer can depend on the solvent and physical state. For clarity and based on common database entries, this guide will refer to the compound using the CAS number associated with its 4-hydroxy tautomer.

Structure:

- Molecular Formula:  $C_5H_6N_2O$  [1]
- Molecular Weight: 110.11 g/mol [1]

- CAS Number: 17758-52-0 (for the 4-Hydroxy-5-methylpyrimidine tautomer)[1]
- InChI: InChI=1S/C5H6N2O/c1-4-2-6-3-7-5(4)8/h2-3H,1H3,(H,6,7,8)[1]
- SMILES: Cc1cncnc1O

The fundamental structure consists of a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.

## Physicochemical Data

A summary of the key physicochemical properties is presented in the table below for easy reference and comparison.

Property	Value	Source
Melting Point	153-154 °C	[1]
Boiling Point	192.1 °C at 760 mmHg	[1]
Density	1.22 g/cm <sup>3</sup>	[1]
pKa (Predicted)	9.18 ± 0.40	[1]
Appearance	Off-white to light yellow solid	MySkinRecipes

## Tautomerism

Pyrimidin-4-ones, including the 5-methyl derivative, exhibit keto-enol tautomerism. The equilibrium between the **5-Methylpyrimidin-4(5H)-one** (keto) and 4-Hydroxy-5-methylpyrimidine (enol) forms is a critical aspect of its chemistry, influencing its reactivity and biological interactions.[2][3] The keto form possesses a carbonyl group, while the enol form has a hydroxyl group, which can significantly alter its hydrogen bonding capabilities and interactions with biological targets.[3] Studies on related pyrimidin-4-ones suggest that the keto form is often the most stable.[3]

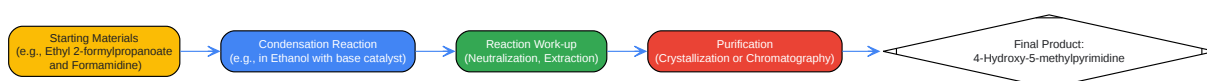
Caption: Tautomeric equilibrium between the keto and enol forms.

## Experimental Protocols

## Synthesis

A documented synthesis for 4-Hydroxy-5-methylpyrimidine is cited in The Journal of Organic Chemistry, 1984, volume 49, page 296.[1] While the full text of this specific protocol is not readily available in the initial search, a general approach for the synthesis of pyrimidine derivatives often involves the condensation of a  $\beta$ -dicarbonyl compound (or a synthetic equivalent) with an amidine or urea.

A general workflow for a plausible synthesis is outlined below:



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Caption: A generalized workflow for the synthesis of 4-Hydroxy-5-methylpyrimidine.

## Spectroscopic Analysis

While specific spectra for **5-Methylpyrimidin-4(5H)-one** were not found in the initial searches, supplier data indicates that Infrared (IR) and Nuclear Magnetic Resonance (NMR) data conform to the expected structure. A general protocol for acquiring such data is as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO- $d_6$  or  $CDCl_3$ ).
- Data Acquisition: Record  $^1H$  and  $^{13}C$  NMR spectra on a spectrometer (e.g., 400 MHz).
- Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the molecular structure. The  $^1H$  NMR spectrum is expected to show signals for the methyl protons, the pyrimidine ring protons, and the N-H or O-H proton, depending on the tautomeric form and solvent.

Infrared (IR) Spectroscopy:

- **Sample Preparation:** Prepare a KBr pellet containing a small amount of the solid compound or analyze as a thin film from a solvent cast.
- **Data Acquisition:** Record the IR spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- **Data Analysis:** Identify characteristic absorption bands. For the keto tautomer, a strong C=O stretching vibration would be expected around 1650-1700  $\text{cm}^{-1}$ . For the enol tautomer, a broad O-H stretching band around 3200-3600  $\text{cm}^{-1}$  would be characteristic. Both forms would exhibit C-H, C=N, and C=C stretching and bending vibrations.

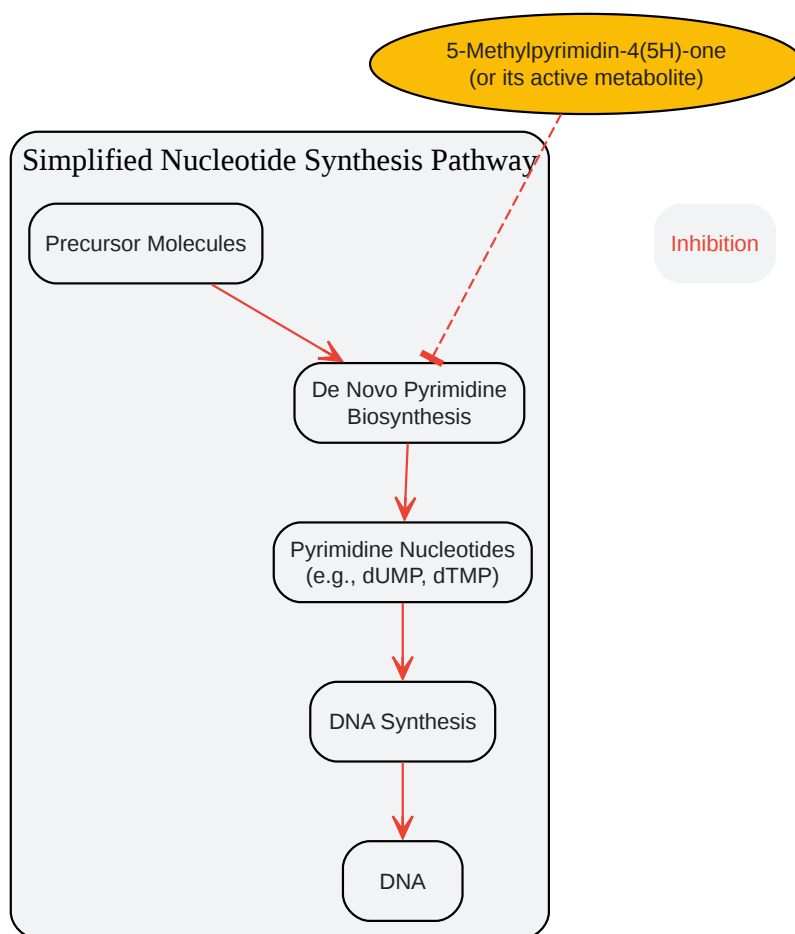
#### Mass Spectrometry (MS):

- **Sample Introduction:** Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
- **Ionization:** Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
- **Data Analysis:** Determine the molecular weight from the molecular ion peak ( $\text{M}^+$  or  $[\text{M}+\text{H}]^+$ ). Analyze the fragmentation pattern to further confirm the structure.

## Potential Biological Activity and Signaling Pathways

Derivatives of pyrimidine are known to possess a wide range of biological activities, including antiviral and anticancer properties. While specific biological pathways for **5-Methylpyrimidin-4(5H)-one** are not well-documented in the initial search, its structural similarity to nucleobases suggests potential interactions with enzymes involved in purine and pyrimidine metabolism. Such interactions could inhibit DNA and RNA biosynthesis, a mechanism exploited by some anticancer and antiviral drugs.

The diagram below illustrates a hypothetical mechanism of action where a pyrimidine analog could interfere with nucleotide synthesis.



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Caption: Hypothetical inhibition of pyrimidine biosynthesis by a pyrimidine analog.

Further research is required to elucidate the specific biological targets and mechanisms of action of **5-Methylpyrimidin-4(5H)-one**. Its role as an intermediate in the synthesis of more complex, biologically active molecules is a primary area of its current application.

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